molecular formula C22H20ClFN2O3S B2970280 N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 920344-19-0

N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2970280
CAS No.: 920344-19-0
M. Wt: 446.92
InChI Key: MUSSSUAGYSOJPV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic small molecule offered for research and development purposes. This compound features a complex structure that integrates multiple pharmacophores, including a 3-chloro-4-methylaniline moiety and a 4-fluorophenylthioether group linked to a methoxy-4-oxopyridine core. Such a structure is of significant interest in medicinal chemistry and drug discovery for the design of novel enzyme inhibitors and receptor modulators. Researchers can investigate this molecule as a key intermediate or a potential lead compound for various biological targets. The presence of the pyridinone core, a common motif in many bioactive molecules, suggests potential utility in probing cellular pathways related to kinase activity or other enzymatic functions. The precise mechanism of action and specific research applications for this compound are not fully characterized and represent an area for active scientific investigation. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O3S/c1-14-3-6-16(9-19(14)23)25-22(28)12-26-11-21(29-2)20(27)10-17(26)13-30-18-7-4-15(24)5-8-18/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSSSUAGYSOJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its chemical properties, synthesis, and biological activities, supported by data tables and case studies.

The molecular formula of the compound is C₁₈H₁₈ClF N₂O₂S, with a molecular weight of approximately 388.86 g/mol. The structure includes a pyridine ring, a chloro-substituted phenyl group, and a thioether linkage, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the thioether by reacting 4-fluorobenzenesulfonyl chloride with an appropriate thiol.
  • Coupling this intermediate with a pyridine derivative to form the desired acetamide.

Anticancer Activity

Studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating potent activity against tumor cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound AA5491.61 ± 1.92
Compound BNIH/3T31.98 ± 1.22
N-(3-chloro-4-methylphenyl)-2-(...)TBDTBD

Antimicrobial Activity

The compound's thiazole moiety is known for its antibacterial properties. In vitro studies have shown that derivatives containing similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Chromobacterium violaceum .

Table 2: Antimicrobial Activity

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureusTBD
Compound DChromobacterium violaceumTBD

Case Studies

In a recent study, researchers evaluated the effects of N-(3-chloro-4-methylphenyl)-2-(...) on melanoma cells, demonstrating its potential as an effective treatment option due to its ability to induce apoptosis in cancer cells while sparing normal cells .

Study Findings

  • Cell Viability : Significant reduction in viability was observed at concentrations above 10 µM.
  • Mechanism of Action : The compound was found to activate caspase pathways leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide Family

Several compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features Biological Activity (if reported) Reference
N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Chlorophenyl acetamide, thiazolo-pyridazinone core, thiophene substitution Not explicitly reported; likely anticancer or anti-inflammatory
2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-methoxyphenyl)acetamide Chlorophenyl and methoxyphenyl groups, pyrimidoindole core Potential kinase inhibition or antimicrobial activity
2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl–acetamide Dichlorophenoxy substitution, quinazolinone core, acetamide linkage COX-2 inhibition (IC₅₀ = 116.73 mmol/kg)

Key Observations:

  • Core Heterocycles: The target compound’s pyridinone core differs from quinazolinone () or pyrimidoindole () systems, which may alter electronic properties and binding affinities.
  • Halogenation Patterns: The 3-chloro-4-methylphenyl group in the target compound contrasts with the 4-chlorophenyl () or dichlorophenoxy () substituents. Chlorine and fluorine atoms improve lipophilicity and metabolic stability, while methyl groups may reduce steric hindrance .
  • Thioether Linkages: The 4-fluorophenylthio group in the target compound is unique compared to thiophene () or unsubstituted thioether linkages. Fluorine’s electronegativity may enhance membrane permeability .

Physicochemical and Pharmacokinetic Considerations

Table 2: Predicted Properties of the Target Compound vs. Analogues

Property Target Compound N-(4-chlorophenyl)-thiazolo-pyridazinone Quinazolinone-COX-2 Inhibitor
Molecular Weight ~450 g/mol (estimated) 443.89 g/mol 534.45 g/mol
LogP (Lipophilicity) ~3.5 (predicted; high due to halogens and thioether) 3.8 4.2
Hydrogen Bond Acceptors 6 7 9
Key Bioactivity Hypothesized: COX-2 inhibition, kinase modulation Anticancer (structural analogy) COX-2 inhibition (IC₅₀ = 116.73 mmol/kg)

Notes:

  • The target compound’s 5-methoxy group may reduce metabolic oxidation compared to unsubstituted pyridinones, extending half-life .
  • The 4-fluorophenylthio group could enhance blood-brain barrier penetration relative to bulkier substituents like thiophene .

Q & A

Basic Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., ethanol-dioxane mixtures) and stoichiometric ratios of intermediates. For example, reports an 85% yield using fused sodium acetate as a base under reflux conditions. Key parameters include:

  • Molar ratios : 1:1 ratio of starting materials (compound 1 and 2-chloro-N-(4-chlorophenyl)acetamide).
  • Temperature : Reflux in ethanol (boiling point ~78°C).
  • Purification : Recrystallization from ethanol-dioxane (1:2) improves purity .

Q. What spectroscopic techniques validate the compound's structural integrity?

  • Methodological Answer : Combine 1H NMR (to confirm aromatic protons and acetamide methyl groups), IR (to identify carbonyl stretches at ~1700 cm⁻¹), and melting point analysis (to assess purity). highlights δH values in 1H NMR for pyridine and thioether moieties, while IR confirms C=O and C-N bonds .

Q. How is chromatographic purity assessed during synthesis?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities. suggests column chromatography with ethyl acetate/hexane mixtures for intermediates .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-fluorophenylthio) influence bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., replacing fluorine with chlorine or methoxy groups). Evaluate biological activity (e.g., enzyme inhibition) and correlate with Hammett σ values. notes the importance of sulfone/phosphate groups on pyridine scaffolds for medicinal applications .

Q. What computational methods predict the compound's binding affinity to target proteins?

  • Methodological Answer : Use docking simulations (AutoDock Vina) and molecular dynamics (MD) to model interactions with kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . emphasizes the need for computational modeling to guide pharmacophore design .

Q. How to resolve contradictions in reported melting points or spectral data?

  • Methodological Answer : Replicate synthesis under standardized conditions (e.g., ’s ethanol reflux) and compare with literature. Use differential scanning calorimetry (DSC) for precise melting point determination. Conflicting NMR shifts (e.g., aromatic vs. aliphatic protons) may arise from solvent effects (DMSO vs. CDCl3), requiring deuterated solvent standardization .

Q. What catalytic strategies improve cyclization efficiency in the pyridinone core?

  • Methodological Answer : Test palladium-catalyzed reductive cyclization ( ) using CO surrogates like formic acid. Optimize ligand selection (e.g., Xantphos for Pd) and reaction time. Monitor intermediates via LC-MS to identify rate-limiting steps .

Q. How to address poor aqueous solubility in in vitro assays?

  • Methodological Answer : Prepare nanoparticle formulations (e.g., PEGylated liposomes) or use co-solvents (DMSO <1% v/v). ’s high melting point (~268–287°C) suggests hydrophobicity; salt formation (e.g., hydrochloride) or prodrug strategies (e.g., phosphate esters) may enhance solubility .

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